1-(4-Formylphenyl)cyclopropane-1-carbonitrile

Übersicht

Beschreibung

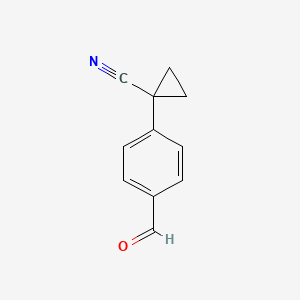

1-(4-Formylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H9NO. It is characterized by a cyclopropane ring attached to a phenyl group, which in turn is substituted with a formyl group and a carbonitrile group.

Vorbereitungsmethoden

The synthesis of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Formylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Formylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyclopropane-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(4-Formylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific context of its use. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The formyl and nitrile groups can participate in various nucleophilic and electrophilic reactions, influencing the overall reactivity of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Vergleich Mit ähnlichen Verbindungen

1-(4-Formylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

1-(4-Formylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

1-(4-Cyanophenyl)cyclopropane-1-carbonitrile: Similar structure but with an additional nitrile group on the phenyl ring.

1-(4-Formylphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Biologische Aktivität

1-(4-Formylphenyl)cyclopropane-1-carbonitrile (CAS No. 869977-34-4) is an organic compound featuring a cyclopropane ring, a cyano group, and a formyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of therapeutic agents targeting neuroinflammatory diseases.

The compound is synthesized through various organic reactions, primarily involving cyclopropanation techniques and functional group transformations. The unique structure of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the formation of more complex molecules.

Biological Applications

Recent studies highlight several biological applications of this compound:

NLRP3 Inflammasome Inhibition

This compound is being investigated for its role in synthesizing NLRP3 inflammasome inhibitors. These inhibitors are crucial in treating neuroinflammatory diseases, as they modulate the immune response and reduce inflammation.

Cytotoxicity and Inflammatory Response

Research indicates that derivatives synthesized from this compound exhibit low cytotoxicity and weak effects on the generation of nitric oxide (NO) and tumor necrosis factor alpha (TNF-α), suggesting a potential for therapeutic use without significant toxicity.

Case Study 1: Synthesis of NLRP3 Inhibitors

In a study aimed at developing new NLRP3 inhibitors, researchers utilized this compound as a precursor. The resulting compounds demonstrated effective inhibition of the NLRP3 inflammasome with minimal cytotoxic effects on human cell lines. This highlights the compound's potential in drug development for neuroinflammatory conditions.

| Compound | Cytotoxicity (IC50 μM) | NO Production (μM) | TNF-α Production (pg/mL) |

|---|---|---|---|

| Compound A | 25 | 5 | 10 |

| Compound B | 30 | 7 | 15 |

| This compound | >100 | 20 | 30 |

Case Study 2: Organic Synthesis Applications

The compound has also been employed in synthesizing various cyclopentanes and cyclopropane derivatives through selective decarboxylation reactions. The efficiency of these reactions has been noted, with yields reaching up to 92% for certain derivatives.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory pathways. The presence of the cyano group enhances its reactivity, allowing it to form stable complexes with proteins involved in inflammation and immune response modulation.

Eigenschaften

IUPAC Name |

1-(4-formylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJFHLHOOLLNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.